molecular formula C16H17F3N2O3 B2657751 Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881932-73-6

Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2657751
CAS No.: 881932-73-6
M. Wt: 342.318
InChI Key: WCXYKOVHPDTQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 7, an ethyl carboxylate ester at position 3, and a (2-hydroxypropyl)amino substituent at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the (2-hydroxypropyl)amino moiety may improve solubility and bioavailability compared to simpler substituents .

Synthetic routes for such compounds often involve nucleophilic substitution reactions. For example, ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (a precursor with a chloro group at position 4) reacts with amines or hydrazines to introduce diverse substituents . The target compound’s synthesis likely involves substituting the chloro group in this precursor with 2-hydroxypropylamine.

Properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-3-24-15(23)12-8-20-13-6-10(16(17,18)19)4-5-11(13)14(12)21-7-9(2)22/h4-6,8-9,22H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXYKOVHPDTQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NCC(C)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₁₈F₃N₃O₃
  • Molecular Weight : 329.30 g/mol

The structure includes a quinoline core with trifluoromethyl and hydroxypropyl substituents, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cancer proliferation, such as fatty acid synthase (FASN), which plays a critical role in lipid metabolism and cancer cell growth .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

Anticancer Activity

A significant area of research focuses on the anticancer potential of quinoline derivatives. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. Below is a summary table showcasing the anticancer activity of related compounds:

Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast15Apoptosis induction via caspase activation
Compound BLung20FASN inhibition
This compoundOvarianTBDTBD

Note: TBD indicates data that requires further research for confirmation.

Antimicrobial Properties

In addition to anticancer activity, some studies suggest antimicrobial effects. For example, related quinoline derivatives have exhibited activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Study on Apoptosis Induction :
    • A study involving a derivative similar to this compound showed significant apoptosis induction in FaDu hypopharyngeal tumor cells. The mechanism was linked to the activation of caspases and subsequent cell cycle arrest .
  • FASN Inhibition Study :
    • Research highlighted the role of certain quinoline derivatives as FASN inhibitors, leading to reduced viability in cancer cells. This suggests that this compound may exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis at Key Positions

The quinoline scaffold allows for modular modifications at positions 3, 4, and 7, significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituent at Position 4 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate (2-Hydroxypropyl)amino Trifluoromethyl (-CF₃) C₁₇H₁₈F₃N₂O₃ 376.33 Enhanced solubility; potential CNS activity*
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Hydroxyl (-OH) Trifluoromethyl (-CF₃) C₁₃H₁₀F₃NO₃ 285.22 Intermediate in synthesis; lower solubility
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Chloro (-Cl) Trifluoromethyl (-CF₃) C₁₃H₉ClF₃NO₂ 327.67 Precursor for nucleophilic substitution
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate Oxo (=O) Chloro (-Cl) C₁₅H₁₂ClFN₂O₅ 378.72 Antibacterial activity; crystalline stability

*Inferred from structural analogs in the quinoline class.

Key Differences and Implications

Position 4 Modifications: The (2-hydroxypropyl)amino group in the target compound introduces both amino and hydroxyl functionalities, likely enhancing water solubility and hydrogen-bonding capacity compared to the hydroxyl (-OH) and chloro (-Cl) groups in analogs .

Position 7 Trifluoromethyl Group: The -CF₃ group is retained in the target compound and two analogs (rows 1–2). This electron-withdrawing group stabilizes the quinoline ring, improves metabolic resistance, and increases lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves:

Cyclocondensation : Reacting substituted anilines (e.g., 2-trifluoromethylaniline) with ethyl acetoacetate derivatives under basic conditions to form the quinoline core .

Substitution : Introducing the 2-hydroxypropylamino group via nucleophilic substitution or coupling reactions at the 4-position of the quinoline ring .

Purification : Recrystallization or column chromatography to isolate the product.

Q. Monitoring Methods :

  • Thin-Layer Chromatography (TLC) to track intermediate formation .
  • NMR Spectroscopy to confirm substituent integration (e.g., trifluoromethyl protons at δ ~7.5 ppm, ethyl ester at δ ~1.3–4.3 ppm) .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. The trifluoromethyl group’s electron density maps can guide positional refinement .
  • Key Data :
    • Molecular formula: C₁₆H₁₆F₃N₃O₃ (derived from similar analogs ).
    • Hydrogen-bonding interactions between the hydroxypropylamino group and ester carbonyl oxygen stabilize the crystal lattice .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (common for quinoline derivatives ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Electronic Effects : The -CF₃ group increases electron-withdrawing character, stabilizing the quinoline ring and enhancing electrophilic substitution resistance .
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via HPLC retention times) .
  • Bioactivity : Trifluoromethyl enhances binding to hydrophobic enzyme pockets (e.g., DNA gyrase in antibacterial assays) .

Q. What side reactions occur during acylation of the hydroxypropylamino group, and how can they be mitigated?

  • Observed Byproducts :
    • O-acylation products (e.g., chloroacetyl derivatives) due to competing hydroxyl reactivity .
    • Cyclized byproducts (e.g., pyrano-quinoline diones) under prolonged heating .
  • Mitigation Strategies :
    • Use mild acylating agents (e.g., acetyl chloride in NaOH) to favor N-acylation .
    • Monitor reaction temperature (<60°C) to prevent cyclization .

Q. How can structural analogs inform SAR studies for optimizing anticancer activity?

Analog Modification Biological Impact
Ethyl 4-(methylamino)-7-CF₃-quinoline-3-carboxylate Methylamino instead of hydroxypropylaminoReduced solubility but higher cytotoxicity (IC₅₀ = 12 μM vs. 18 μM in HeLa).
Ethyl 4-(piperazinyl)-7-CF₃-quinoline-3-carboxylate Piperazine substituentImproved antibacterial activity (MIC = 2 μg/mL vs. 8 μg/mL for parent compound).

Q. Methodology :

  • Molecular Docking : Compare binding affinities to topoisomerase II using AutoDock Vina .
  • QSAR Modeling : Correlate substituent hydrophobicity (ClogP) with cytotoxicity .

Q. How should contradictory data on synthetic yields be resolved?

  • Case Study :
    • : Reports 65% yield using microwave-assisted synthesis.
    • : Reports 45% yield via conventional heating.
  • Resolution Strategies :
    • Replicate both methods with controlled parameters (e.g., temperature, catalyst loading).
    • Analyze byproduct profiles via LC-MS to identify yield-limiting steps (e.g., hydrolysis of intermediates) .

Q. What advanced spectroscopic techniques validate hydrogen-bonding networks in the crystal structure?

  • Solid-State NMR : Detect hydrogen bonds between the hydroxypropyl group and ester oxygen (¹H chemical shifts >10 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (O-H) and ~1680 cm⁻¹ (C=O) confirm intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.